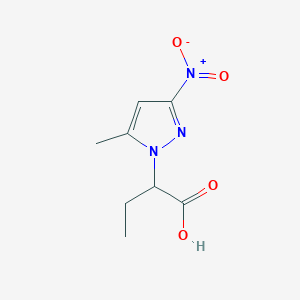

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

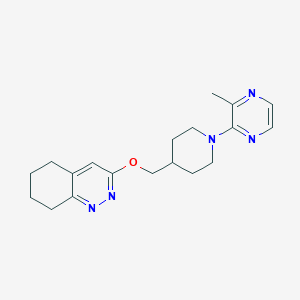

“2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid” is a compound with the molecular formula C6H7N3O4 . It is a solid substance . This compound is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H7N3O4/c1-4-2-5(9(12)13)7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) . This indicates that the compound contains a pyrazole ring with a methyl group and a nitro group attached to it, along with a butanoic acid group .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 185.14 . The compound is likely to be soluble in polar solvents due to the presence of polar functional groups .Wissenschaftliche Forschungsanwendungen

Oxidation Reactions and Catalysis

Studies have explored the role of pyrazole derivatives in oxidation reactions, demonstrating their effectiveness as ligands in catalytic systems. For instance, the addition of pyrazole derivatives in the oxidation of 2-butanol with an FeCl3-H2O2 oxidizing system led to improved reaction performance, suggesting that similar compounds could find applications in catalysis and organic synthesis processes (de Araújo et al., 2020).

Germination Inhibition

Compounds isolated from natural sources, showing structural similarity to the targeted compound, have been identified as germination inhibitors. This indicates potential agricultural applications in controlling weed germination and growth (Oh et al., 2002).

Antioxidant Properties

Research into the antioxidant properties of various phenolic compounds, including pyrazole derivatives, suggests potential applications in food chemistry and pharmacology. These compounds could be explored for their ability to scavenge free radicals, contributing to health benefits and preservation processes (Zhang et al., 2009).

Coordination Chemistry

The distinctive coordination behavior of pyrazole-based compounds with metal ions like Co(II) and Ni(II) has been studied, revealing their potential in creating complex molecular structures with unique properties. This could have implications for materials science, catalysis, and the development of novel coordination compounds (Gupta et al., 2019).

Zukünftige Richtungen

The future research on “2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid” and its derivatives could focus on exploring their potential biological activities and developing new synthesis methods. Given the wide range of applications of pyrazole derivatives, this compound could serve as a valuable starting point for the development of new drugs or other useful compounds .

Wirkmechanismus

Target of Action

Similar compounds have been found to have a high affinity for certain integrins

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as binding to specific receptors .

Biochemical Pathways

Similar compounds have been found to affect various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Similar compounds have been found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization .

Result of Action

Similar compounds have been found to exhibit various biological activities .

Action Environment

Similar compounds have been found to exhibit excellent thermal stabilities .

Eigenschaften

IUPAC Name |

2-(5-methyl-3-nitropyrazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-3-6(8(12)13)10-5(2)4-7(9-10)11(14)15/h4,6H,3H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDJFKIGCVPYLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=CC(=N1)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2834537.png)

![(2,4-Difluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2834538.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2834539.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile](/img/structure/B2834540.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-oxo-1-phenylpiperidin-3-yl)piperazin-1-yl]acetamide](/img/structure/B2834542.png)

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2834544.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzenesulfonamide](/img/structure/B2834546.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2834547.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B2834550.png)